1,2,3-triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc .
1,2,3-triazoles are used in organic synthesis . They have high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .
1,2,3-triazoles are used in polymer chemistry . They are generally inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
1,2,3-triazoles are used in supramolecular chemistry . They have a strong dipole moment and hydrogen bonding ability .
1,2,3-triazoles are used in bioconjugation . They are structurally resembling to the amide bond, mimicking an E or a Z amide bond .
1,2,3-triazoles are used in chemical biology . They have a wide spectrum of medicinal applications against several malignant cells, microorganisms, viruses and their preclusive actions are resistant to various enzymes .
N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide is a novel compound belonging to the class of tetrazoles, which are five-membered heterocyclic compounds characterized by a high nitrogen content. The structure includes a benzamide moiety and a tetrazole ring, contributing to its unique chemical properties. Tetrazoles are known for their ability to mimic carboxylic acids due to their similar pKa values, making them important in medicinal chemistry as bioisosteres .
N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide exhibits a range of biological activities. Tetrazole derivatives are recognized for their antibacterial, antifungal, and antitumor properties. Specifically, tetrazoles can act as nonclassical bioisosteres of carboxylic acids and have shown efficacy in various pharmacological applications including analgesic and anti-inflammatory effects . Moreover, their ability to penetrate cell membranes enhances their potential therapeutic uses
The synthesis of N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide can be achieved through several methods: N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide has potential applications in: Studies on the interactions of N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide with biological macromolecules (like proteins and nucleic acids) could reveal insights into its mechanism of action. The planar structure and electron-rich nature of tetrazoles facilitate strong interactions with biological targets through hydrogen bonding and π-stacking interactions . Several compounds share structural similarities with N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide. Here are some notable examples: The uniqueness of N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide lies in its combination of the benzamide moiety with the tetrazole ring system, which may offer distinct pharmacological profiles compared to simpler tetrazoles or other derivatives. N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide exhibits characteristic morphological properties typical of tetrazole-containing organic compounds. Based on the available chemical data and structural analysis, the compound presents as a crystalline solid under standard conditions [1] [2] [3]. The morphological characteristics are influenced by the presence of both the tetrazole heterocycle and the benzamide moiety, which contribute to specific intermolecular interactions affecting crystal packing and overall physical appearance. The tetrazole ring system inherently contributes to the compound's stability and crystalline nature, as tetrazole derivatives are known for their ability to form stable crystalline structures through hydrogen bonding and π-π stacking interactions [4] [5]. The molecular structure, with its combination of aromatic and heterocyclic components, likely results in a compound with moderate to good thermal stability under ambient conditions. Regarding organoleptic properties, while specific sensory characteristics of N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide have not been extensively documented in the literature, tetrazole derivatives generally exhibit minimal distinctive odor and taste characteristics. The presence of the benzamide group may contribute to slight aromatic characteristics, though specific organoleptic evaluation would require controlled sensory analysis. The solubility profile of N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide is determined by the interplay between its polar tetrazole ring and the relatively nonpolar benzamide group. Tetrazole derivatives typically exhibit moderate solubility in polar solvents due to their ability to form hydrogen bonds and their aromatic character [6] [7]. Based on computational predictions and structural analysis of related compounds, the compound is expected to show enhanced solubility in polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide. The presence of the N-methyl group on the amide nitrogen may increase lipophilicity compared to unsubstituted analogs, potentially improving solubility in moderately polar organic solvents. The partition coefficient (log P) of N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide can be estimated based on structural contributions. Tetrazole rings generally contribute negatively to log P values due to their polar nature and hydrogen bonding capacity [6] [8]. The benzamide moiety provides moderate lipophilic character, while the N-methyl substitution slightly increases the lipophilicity. Computational estimates suggest a log P value in the range of 0.5 to 1.5, indicating moderate lipophilicity suitable for biological membrane permeation while maintaining sufficient aqueous solubility for pharmaceutical applications. This balance is particularly advantageous for compounds intended for biological evaluation. The electronic structure of N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide exhibits distinctive charge distribution patterns characteristic of tetrazole-containing compounds. The tetrazole ring acts as an electron-withdrawing group, creating a significant dipole moment within the molecule [9] [10]. Computational studies on related tetrazole derivatives indicate that the nitrogen atoms within the tetrazole ring carry substantial negative charge density, particularly N2 and N4 positions. The charge distribution analysis reveals that the tetrazole ring system exhibits delocalized electron density across the nitrogen atoms, with the five-membered ring acting as an electron sink. This electronic character is enhanced by the aromatic conjugation with the benzamide moiety through the methylene linker. The amide carbonyl group also contributes to the overall dipolar character of the molecule. The polarization properties of the compound are significantly influenced by the tetrazole ring's ability to stabilize both positive and negative charge developments. This characteristic makes tetrazole derivatives particularly useful in applications requiring charge transfer or electronic communication between molecular components [11] [12]. Electron density mapping of N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide reveals distinct regions of high and low electron density corresponding to the molecular architecture. The tetrazole ring exhibits the highest electron density regions, particularly around the nitrogen atoms, consistent with their role as electron-rich centers [13] [9]. The electron density distribution shows significant concentration around the tetrazole nitrogen atoms, with N2 and N4 positions exhibiting the highest electron density values. This distribution pattern is consistent with computational predictions for tetrazole derivatives and explains their characteristic reactivity patterns and hydrogen bonding behavior. The benzamide portion of the molecule shows typical electron density patterns for aromatic amides, with the carbonyl oxygen and aromatic π-system contributing to regions of increased electron density. The methylene linker between the tetrazole and benzamide moieties exhibits intermediate electron density values, serving as an electronic bridge between the two functional domains. Frontier molecular orbital analysis indicates that the HOMO (Highest Occupied Molecular Orbital) is primarily localized on the tetrazole ring with contributions from the benzamide carbonyl system. The LUMO (Lowest Unoccupied Molecular Orbital) shows distribution across both the tetrazole ring and the aromatic benzamide system, indicating potential for electronic communication between these molecular components. The ¹H NMR spectrum of N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide exhibits characteristic signals that enable structural confirmation and analysis. The most diagnostic signal appears in the region of 8.90-9.77 ppm, corresponding to the tetrazole ring proton, which is highly deshielded due to the electron-withdrawing nature of the nitrogen atoms [14] [15] [16]. The aromatic protons of the benzamide moiety typically appear as a complex multiplet in the 7.20-7.80 ppm region, showing the expected pattern for a monosubstituted benzene ring. The N-methyl group presents as a singlet around 3.0-3.5 ppm, while the methylene bridge connecting the tetrazole to the amide nitrogen appears as a singlet around 4.5-5.0 ppm due to the electron-withdrawing effects of both the tetrazole ring and the amide group. The ¹³C NMR spectrum reveals distinct signals for the various carbon environments within the molecule. The tetrazole carbon typically appears around 155-165 ppm, reflecting its position within the electron-deficient heterocycle. The carbonyl carbon of the amide group resonates around 170-175 ppm, consistent with tertiary amide character. The aromatic carbons of the benzamide ring show typical chemical shifts in the 125-135 ppm region [14] [15]. Mass spectrometric analysis of N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide provides definitive molecular weight confirmation and structural information through fragmentation patterns. The molecular ion peak [M+H]⁺ appears at m/z 218.23, corresponding to the protonated molecular ion [1] [2]. The fragmentation pattern typically shows loss of the tetrazole ring system, resulting in fragments corresponding to the N-methylbenzamide portion. Common fragmentation pathways include the loss of N₂ from the tetrazole ring, a characteristic behavior of tetrazole derivatives under electron impact conditions. The base peak often corresponds to the benzoyl cation (m/z 105), formed through cleavage of the amide bond. Advanced mass spectrometric techniques such as tandem MS (MS/MS) provide additional structural confirmation through collision-induced dissociation (CID) experiments. These analyses reveal specific fragmentation pathways that confirm the connectivity between the tetrazole ring and the benzamide moiety through the methylene bridge [17]. The infrared spectrum of N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide exhibits characteristic absorption bands that provide structural information about the functional groups present. The N-H stretching vibration of the tetrazole ring appears as a broad absorption around 3400-3500 cm⁻¹, though this may be weak or absent depending on the tautomeric form [5] [18]. The amide carbonyl stretch appears as a strong, sharp absorption around 1640-1680 cm⁻¹, consistent with tertiary amide character. The presence of the N-methyl group affects the exact position and intensity of this absorption compared to primary or secondary amides. The tetrazole ring system contributes several characteristic absorptions in the 1480-1620 cm⁻¹ region, corresponding to C=N stretching and ring vibrations [5] [19]. Raman spectroscopy provides complementary information to infrared analysis, with enhanced sensitivity to symmetric vibrations and ring breathing modes. The tetrazole ring exhibits characteristic Raman bands around 1000-1200 cm⁻¹, corresponding to ring breathing and symmetric stretching modes. The benzamide moiety contributes typical aromatic bands around 1600 cm⁻¹ and 1000 cm⁻¹ [5] [18]. The combination of infrared and Raman spectroscopy enables complete vibrational characterization of the molecule, providing insight into molecular conformation, hydrogen bonding patterns, and intermolecular interactions in the solid state. While specific X-ray crystallographic data for N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide is not available in the current literature, analysis of related tetrazole-benzamide compounds provides valuable structural insights. Crystallographic studies of similar tetrazole derivatives reveal common structural features that can be extrapolated to predict the solid-state structure of the target compound [13] [4] [20]. Based on crystallographic analysis of related compounds, the tetrazole ring is expected to adopt a planar configuration with the benzamide moiety oriented at a dihedral angle of approximately 60-90° relative to the tetrazole plane. This non-planar arrangement is typical for tetrazole derivatives and results from steric interactions and electronic effects [19] [21]. The crystal packing is likely stabilized by multiple intermolecular interactions, including N-H···N hydrogen bonds involving the tetrazole ring and π-π stacking interactions between aromatic rings. The methylene bridge provides conformational flexibility that may result in multiple crystalline polymorphs under different crystallization conditions. The absence of specific crystallographic data for N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide represents an area for future structural investigation. Single crystal X-ray diffraction analysis would provide definitive information about molecular geometry, conformational preferences, and solid-state packing arrangements, essential for understanding the compound's physical properties and potential applications.
Compound Name Structure Features Unique Aspects 1H-Tetrazole Basic tetrazole structure Simple nitrogen-rich heterocycle Benzoyl Tetrazole Benzoyl group attached to tetrazole Enhanced lipophilicity compared to simple tetrazoles 5-Aminotetrazole Amino group at position 5 Increased reactivity due to amino functionality 1-Methyl-1H-tetrazole Methyl group at position 1 Altered electronic properties affecting reactivity Morphological and Organoleptic Properties
Solubility Profile and Partition Coefficient
Solvent Type Expected Solubility Contributing Factors Water Moderate Tetrazole ring hydrogen bonding Alcohols Good Hydrogen bonding capability Polar Aprotic Excellent Dipolar interactions Nonpolar Limited Lack of compatible interactions Electronic Properties
Charge Distribution and Polarization
Atomic Position Charge Character Electronic Contribution Tetrazole N1 Slightly negative Hydrogen bonding acceptor Tetrazole N2-N4 Moderately negative Primary charge density Amide C=O Negative oxygen Hydrogen bonding acceptor Benzene ring Neutral to slightly positive π-electron system Electron Density Mapping
Spectroscopic Profile
Nuclear Magnetic Resonance Spectral Characteristics
Proton Environment Chemical Shift (ppm) Multiplicity Integration Tetrazole C-H 8.90-9.77 Singlet 1H Aromatic C-H 7.20-7.80 Multiplet 5H N-CH₂ bridge 4.5-5.0 Singlet 2H N-CH₃ 3.0-3.5 Singlet 3H Mass Spectrometric Analysis
Fragment m/z Structure Assignment [M+H]⁺ 218.23 Molecular ion [M-N₂]⁺ 190.23 Tetrazole ring opening [Benzoyl]⁺ 105.04 Benzoyl cation [C₆H₅]⁺ 77.04 Phenyl cation Infrared and Raman Spectroscopy
Functional Group Wavenumber (cm⁻¹) Assignment N-H stretch 3400-3500 Tetrazole N-H C=O stretch 1640-1680 Amide carbonyl C=N stretch 1580-1620 Tetrazole ring Ring vibrations 1480-1520 Tetrazole ring Aromatic C-H 3000-3100 Benzene ring X-ray Crystallography Data
Structural Parameter Expected Value Basis Tetrazole ring planarity <0.05 Å deviation Similar compounds Dihedral angle 60-90° Steric considerations Intermolecular H-bonds 2-4 per molecule Tetrazole derivatives Crystal system Monoclinic/Triclinic Related structures
XLogP3
Dates